molecular formula C12H13NO3 B12914774 5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester CAS No. 87352-10-1

5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester

Cat. No.: B12914774
CAS No.: 87352-10-1
M. Wt: 219.24 g/mol
InChI Key: VQQMAAFLAKVQBM-UHFFFAOYSA-N
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Description

The compound 5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester features a partially saturated isoxazole ring (2,3-dihydro), a methyl group at position 2, a phenyl group at position 3, and a methyl ester at the carboxylic acid position.

Properties

CAS No.

87352-10-1

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-methyl-3-phenyl-3H-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C12H13NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-8,10H,1-2H3

InChI Key

VQQMAAFLAKVQBM-UHFFFAOYSA-N

Canonical SMILES

CN1C(C=C(O1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cycloaddition of Nitrile Oxides with Dipolarophiles

The primary synthetic route to this compound involves the generation of nitrile oxides in situ, which then undergo 1,3-dipolar cycloaddition with appropriate dipolarophiles such as substituted alkenes or alkynes to form the isoxazole ring.

  • Nitrile Oxide Generation: Typically, nitrile oxides are generated from aldoximes or hydroximoyl chlorides by treatment with oxidizing agents or base-mediated dehydrohalogenation.
  • Cycloaddition Reaction: The nitrile oxide reacts with a dipolarophile bearing the desired substituents (e.g., methyl and phenyl groups) to yield the 2,3-dihydroisoxazole ring system.
  • Esterification: The carboxylic acid functionality is introduced or preserved as a methyl ester during or after ring formation to afford the methyl ester derivative.

This method is favored for its high regioselectivity and yields, and the products are often characterized by NMR spectroscopy and X-ray crystallography to confirm structure and purity.

Hydroxylamine-Mediated Isoxazole Ring Formation (Patent-Based Method)

A related industrially applicable method for isoxazolecarboxylic acid derivatives involves reacting α,β-unsaturated esters or ketoesters with hydroxylamine under controlled temperature conditions (0 to 40°C) in various solvents (ethers, aromatic hydrocarbons, halogenated hydrocarbons).

  • Step 1: Reaction of starting ketoester with hydroxylamine hydrochloride in ethanol at room temperature for several hours produces an intermediate isoxazoline ester.
  • Step 2: The intermediate is extracted, washed, and purified by distillation or crystallization.
  • Step 3: Hydrolysis under basic conditions (e.g., sodium hydroxide) followed by acidification yields the isoxazolecarboxylic acid or its ester derivatives.
  • Step 4: Final purification involves crystallization from ethyl acetate or similar solvents.

This method is scalable and suitable for industrial synthesis, providing good yields and purity. The reaction conditions and purification steps are critical to avoid decomposition of unstable intermediates.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield & Purity Indicators
Nitrile Oxide Cycloaddition Nitrile oxide (from aldoximes), dipolarophiles High regioselectivity, versatile Requires careful nitrile oxide generation High yield, confirmed by NMR, X-ray
Hydroxylamine Reaction (Patent) Ketoester + hydroxylamine hydrochloride, EtOH, 0-40°C Industrially scalable, mild conditions Intermediate instability, multi-step Good yield, crystallization purity, mp 149-152°C
Hydrazide Intermediate Route Ethyl isoxazolecarboxylate + hydrazine hydrate Useful for derivative synthesis Multi-step, requires reduction Crystalline products, mp 142-143°C

Detailed Research Findings and Notes

  • The nitrile oxide cycloaddition method is the most direct and widely used for synthesizing substituted isoxazoles, including methyl esters, due to its efficiency and ability to introduce diverse substituents.
  • Hydroxylamine-mediated synthesis is well-documented in patents for related isoxazolecarboxylic acids and esters, emphasizing temperature control and solvent choice to manage intermediate stability.
  • Purification typically involves extraction, washing with aqueous solutions (water, sodium bicarbonate, brine), drying over anhydrous salts, and crystallization from ethyl acetate or similar solvents.
  • Characterization by NMR (chemical shifts consistent with isoxazole ring protons and substituents), melting point determination, and elemental analysis confirms product identity and purity.
  • The methyl ester functionality is generally stable under the reaction and purification conditions but may require protection from strong bases or acids during hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H13N1O2C_{12}H_{13}N_{1}O_{2} and a molecular weight of approximately 203.24 g/mol. Its structure features an isoxazole ring, which is known for its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the isoxazole structure can enhance antibacterial effects against various pathogens. The methyl ester form has been linked to improved solubility and bioavailability, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Compounds featuring the isoxazole moiety have demonstrated anti-inflammatory properties in various biological assays. The methyl ester derivative has been evaluated for its ability to inhibit inflammatory pathways, showing promise in treating conditions like arthritis and other inflammatory diseases.

Insecticidal Activity

The compound has been assessed for its potential as an insecticide. Research has indicated that it can be effective against specific pests, such as aphids, which are significant agricultural pests. The mechanism involves disrupting the nervous system of the insects, leading to mortality.

Plant Growth Regulation

There is emerging evidence that 5-Isoxazolecarboxylic acid derivatives can act as plant growth regulators. They may influence growth patterns and stress responses in plants, enhancing yield and resilience against environmental stressors.

Case Studies

StudyApplicationFindings
Papanikolaou et al., 2018InsecticidalThe compound showed enhanced efficacy against Aphis gossypii when used in nano-formulation, improving pest control while being safe for non-target species .
Faraone et al., 2015Synergistic EffectsIsoxazole derivatives were tested with essential oils to improve insecticidal activity against Myzus persicae, demonstrating potential for integrated pest management strategies .
Verdaguer et al., 1996Plant GrowthThe compound was investigated for its role in flavonoid production under UV-B stress in plants, indicating a protective mechanism that could enhance crop resilience .

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of the target compound with similar isoxazolecarboxylic acid esters, focusing on substituents, molecular properties, and functional group variations.

Structural Features and Molecular Properties

Compound Name Substituents Isoxazole Ring Saturation Ester Group Molecular Formula Molecular Weight CAS Number Reference ID
Target Compound 2-methyl, 3-phenyl 2,3-dihydro Methyl C₁₂H₁₃NO₃* ~219.24 Not provided -
5-p-Tolyl-isoxazole-3-carboxylic acid methyl ester 5-(4-methylphenyl) Aromatic Methyl C₁₂H₁₁NO₃ 217.22 517870-14-3
5-Isoxazolecarboxylic acid,3-cyclohexyl-2,3-dihydro-4-pentyl-2-(phenylmethyl)- 3-cyclohexyl, 4-pentyl, 2-(phenylmethyl) 2,3-dihydro Methyl C₂₃H₃₃NO₃ 371.51 908020-17-7
4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl ester 5-(4-fluorophenyl), 3-methyl Aromatic Ethyl C₁₃H₁₂FNO₃ 249.24 1644-03-7
Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate 5-(3-iodophenyl) Aromatic Methyl C₁₁H₈INO₃ 329.10 Not provided
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate 3-(4-methoxyphenyl) Aromatic Ethyl C₁₃H₁₃NO₄ 247.25 376623-69-7

*Estimated based on structure.

Key Observations:

Ring Saturation : The target compound and the cyclohexyl-pentyl derivative () share a 2,3-dihydro isoxazole core, reducing ring planarity and altering conjugation compared to aromatic analogs (e.g., ). This saturation may increase susceptibility to ring-opening reactions under acidic/basic conditions.

Bulky Substituents: The cyclohexyl and pentyl groups in significantly increase molecular weight (371.51 vs. ~219.24), reducing solubility and bioavailability. Halogenation: The 3-iodophenyl group in adds steric bulk and lipophilicity, which may improve cell membrane penetration but complicate synthetic purification.

Ester Groups : Methyl esters (target, ) are generally more hydrolytically labile than ethyl esters (), impacting in vivo stability.

Biological Activity

5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Overview of Biological Activity

The biological activity of isoxazole derivatives has been extensively studied, revealing their potential as therapeutic agents. The compound exhibits notable effects against various pathogens and cancer cell lines while showing minimal toxicity.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains. The following table summarizes the minimum inhibitory concentrations (MIC) against various strains of Mtb:

CompoundMIC (µg/mL)Strain Type
5-Isoxazolecarboxylic acid methyl ester0.5 - 8Drug-susceptible Mtb H37Rv
5-Isoxazolecarboxylic acid methyl ester1 - 4Drug-resistant Mtb

In a study evaluating a series of isoxazole-carboxylic acid methyl esters, compounds demonstrated substantial inhibition of Mtb with no significant cytotoxicity towards Vero cells, indicating a promising therapeutic profile for tuberculosis treatment .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of isoxazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The following table presents the half-maximal inhibitory concentrations (IC50) for selected derivatives:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
2dHep3B23Induces apoptosis
2eHeLa15.48Cell cycle arrest at G2/M phase
2aMCF-739.80Antioxidant activity

Compounds 2d and 2e showed significant anticancer activity with IC50 values comparable to known chemotherapeutics, indicating their potential as effective cancer treatments .

Anti-inflammatory Activity

Isoxazole derivatives have also been reported to exhibit anti-inflammatory properties. For instance, certain derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes. The following table summarizes the anti-inflammatory activity:

CompoundActivity TypeInhibition (%)
Isoxazole derivativeCOX-2 inhibition>70
Isoxazole derivativeLipoxygenase inhibition>60

These findings suggest that isoxazole derivatives can be developed into anti-inflammatory agents with specific action against COX-2 and lipoxygenase pathways .

Case Studies and Research Findings

  • Tuberculosis Treatment : A study focused on synthesizing urea and thiourea variants of isoxazole derivatives demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb. The lead compound exhibited an MIC of 0.25 µg/mL against the susceptible strain .
  • Cancer Research : In another study evaluating the cytotoxic effects on cancer cell lines, compounds derived from isoxazole showed significant promise in inducing apoptosis in Hep3B cells while also reducing alpha-fetoprotein secretion, a marker for liver cancer progression .
  • Anti-inflammatory Studies : Research indicated that specific isoxazole derivatives effectively suppressed inflammation in animal models, outperforming traditional anti-inflammatory drugs like dexamethasone .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester, and how can reaction conditions be tailored to enhance yield?

  • Methodology : A practical synthesis involves cyclocondensation of substituted oximes with β-keto esters. For example, benzaldehyde oxime and ethyl acetoacetate can be heated with anhydrous ZnCl₂ at 60°C under solvent-free conditions to form the isoxazole core. Subsequent ester hydrolysis (using 5% NaOH) and acidification yield the carboxylic acid intermediate, which is esterified with methanol under acidic conditions. Yield optimization requires adjusting stoichiometry (e.g., 1:2 oxime:β-keto ester ratio), reaction time (monitored by TLC), and purification via recrystallization (e.g., ethanol) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify protons on the dihydroisoxazole ring (e.g., δ 2.1–2.3 ppm for CH₃ at C2) and aromatic protons from the phenyl group (δ 7.2–7.5 ppm). The methyl ester appears as a singlet at δ 3.6–3.8 ppm.
  • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and isoxazole ring vibrations (1600–1650 cm⁻¹).
  • MS : Molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., C₁₂H₁₃NO₃: 219.24 g/mol). Purity is validated by HPLC (≥95% area) and elemental analysis .

Q. What factors influence the stability of this compound during storage and experimental use?

  • Methodology : Stability is affected by humidity, light, and temperature. Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the ester. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring to detect degradation products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How do conformational dynamics of the isoxazole ring and substituents impact reactivity, as revealed by X-ray crystallography?

  • Methodology : Single-crystal XRD analysis (e.g., using Mo-Kα radiation) reveals torsional angles (e.g., C1-C6-C7-N8 = -54.4°) and intermolecular interactions. The syn-clinal conformation of the phenyl ring relative to the isoxazole core influences steric hindrance. Hydrogen bonding (O–H···O) and π-π stacking (3.96 Å interplanar distance) dictate crystal packing and solubility. These structural insights guide solvent selection for recrystallization and predict reactivity toward electrophiles/nucleophiles .

Q. What strategies resolve contradictions between chromatographic purity (HPLC) and spectroscopic (NMR) data?

  • Methodology : Discrepancies may arise from co-eluting impurities or residual solvents. Use orthogonal methods:

  • 2D NMR (COSY, HSQC) : Detect spin systems masked in 1D NMR.
  • LC-MS : Correlate HPLC peaks with molecular ions.
  • DSC/TGA : Identify thermally labile impurities undetected by chromatography.
  • Re-crystallization : Repurify and reanalyze to confirm if discrepancies persist .

Q. Which functionalization sites on the isoxazole core are optimal for derivatization in SAR studies without destabilizing the ring?

  • Methodology : The C5-carboxylate ester is a prime site for hydrolysis to carboxylic acids or amidation. Substituents at C3 (phenyl) tolerate halogenation or methoxylation for electronic modulation. Avoid modifications at C2 (methyl) to prevent steric clashes. For example, coupling with benzyloxycarbonylaminoethyl groups (via EDCI/HOBt) introduces polar side chains while maintaining ring integrity .

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